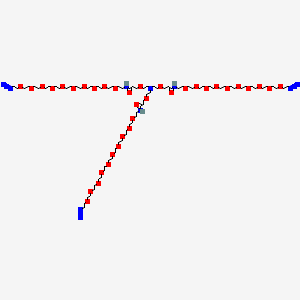
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is a branched polyethylene glycol (PEG) linker with three terminal azide groups. This compound is primarily used in PEGylation via Click Chemistry, a process that allows for the attachment of PEG chains to other molecules, enhancing their solubility and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the reaction of polyethylene glycol (PEG) with azide groups. The process typically includes the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent such as tosyl chloride.
Introduction of Azide Groups: The activated PEG is then reacted with sodium azide to introduce azide groups.
Formation of the Branched Structure: The azide-functionalized PEG is further reacted with a branching agent to form the final branched structure with three terminal azide groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Azidation: The activated PEG is then reacted with sodium azide in large reactors.
化学反応の分析
Types of Reactions
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Common reagents include alkynes, copper(I) catalysts, and reducing agents.
Major Products
The major products of these reactions are triazole-linked compounds, which are highly stable and have enhanced solubility and stability due to the PEGylation .
科学的研究の応用
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through Click Chemistry.
Biology: Facilitates the attachment of PEG chains to biomolecules, improving their solubility and stability.
Medicine: Enhances the pharmacokinetics of therapeutic agents by increasing their solubility and reducing immunogenicity.
Industry: Used in the production of PEGylated materials for various industrial applications
作用機序
The primary mechanism of action of Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine involves the formation of triazole linkages through Click Chemistry. The azide groups react with alkyne groups in the presence of a copper(I) catalyst, forming stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of molecules .
類似化合物との比較
Similar Compounds
Azide-PEG-alcohol: Similar in structure but with hydroxyl groups instead of amine groups.
Azide-PEG-acid: Contains carboxylic acid groups instead of amine groups.
Azide-PEG-amine: Similar but with a different branching structure
Uniqueness
Tri(Azide-PEG10-NHCO-ethyloxyethyl)amine is unique due to its branched structure with three terminal azide groups, which allows for multiple PEGylation sites. This enhances its versatility and efficiency in various applications compared to other similar compounds .
特性
分子式 |
C81H159N13O36 |
|---|---|
分子量 |
1891.2 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[2-[bis[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]ethyl]amino]ethoxy]propanamide |
InChI |
InChI=1S/C81H159N13O36/c82-91-88-7-19-104-28-34-110-40-46-116-52-58-122-64-70-128-76-73-125-67-61-119-55-49-113-43-37-107-31-25-101-16-4-85-79(95)1-13-98-22-10-94(11-23-99-14-2-80(96)86-5-17-102-26-32-108-38-44-114-50-56-120-62-68-126-74-77-129-71-65-123-59-53-117-47-41-111-35-29-105-20-8-89-92-83)12-24-100-15-3-81(97)87-6-18-103-27-33-109-39-45-115-51-57-121-63-69-127-75-78-130-72-66-124-60-54-118-48-42-112-36-30-106-21-9-90-93-84/h1-78H2,(H,85,95)(H,86,96)(H,87,97) |
InChIキー |
WMUCZSRJSDMEGU-UHFFFAOYSA-N |
正規SMILES |
C(COCCN(CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


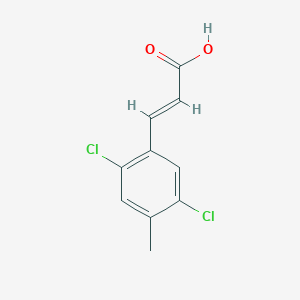



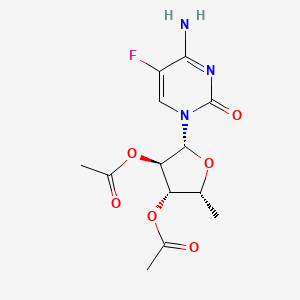
![MeOEt(-2)[DMT(-3)][N(iPr)2P(OCH2CH2CN)(-5)]Ribf(b)-thymin-1-yl](/img/structure/B15340914.png)
![Diethyl tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,10,12-pentaene-15,15-dicarboxylate](/img/structure/B15340933.png)
![2-Cyclohexylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B15340942.png)
![[(2S,3R)-3,4-dihydroxybutan-2-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B15340945.png)
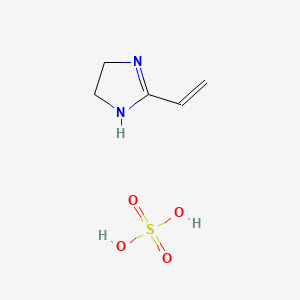
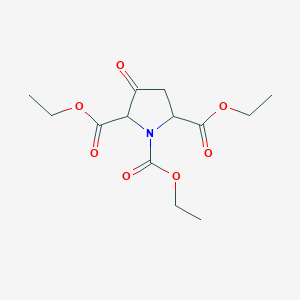
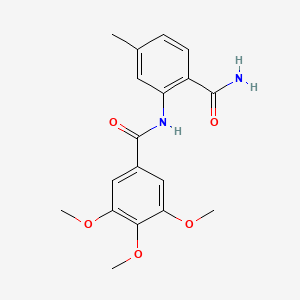
![Potassium [3-fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B15340979.png)
![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)
